molecular formula C13H7F3N2O2 B12609959 7-Nitro-1-(trifluoromethyl)-9H-carbazole CAS No. 872604-17-6

7-Nitro-1-(trifluoromethyl)-9H-carbazole

Cat. No.: B12609959
CAS No.: 872604-17-6
M. Wt: 280.20 g/mol
InChI Key: DUUJKGIWNIYLIR-UHFFFAOYSA-N
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Description

7-Nitro-1-(trifluoromethyl)-9H-carbazole is a heterocyclic aromatic compound characterized by the presence of a nitro group at the 7th position and a trifluoromethyl group at the 1st position of the carbazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Nitro-1-(trifluoromethyl)-9H-carbazole typically involves the nitration of 1-(trifluoromethyl)-9H-carbazole. One common method is the reaction of 1-(trifluoromethyl)-9H-carbazole with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions. The reaction is usually carried out at low temperatures to prevent over-nitration and to ensure the selective formation of the 7-nitro derivative.

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

7-Nitro-1-(trifluoromethyl)-9H-carbazole undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the nitro group.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 7-Amino-1-(trifluoromethyl)-9H-carbazole.

    Substitution: Various substituted carbazole derivatives depending on the nucleophile used.

    Oxidation: Oxidized carbazole derivatives, though these are less commonly studied.

Scientific Research Applications

7-Nitro-1-(trifluoromethyl)-9H-carbazole has several scientific research applications:

    Organic Electronics: Used as a building block in the synthesis of organic semiconductors and light-emitting diodes (LEDs).

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in the development of novel therapeutic agents, particularly in the treatment of cancer and infectious diseases.

    Materials Science: Utilized in the design of advanced materials with specific electronic and optical properties.

    Biological Studies: Employed as a probe in biochemical assays to study enzyme activities and protein interactions.

Mechanism of Action

The mechanism of action of 7-Nitro-1-(trifluoromethyl)-9H-carbazole depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects or cytotoxicity. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, contributing to its bioactivity.

Comparison with Similar Compounds

Similar Compounds

  • 7-Nitro-1-(trifluoromethyl)-9H-indole
  • 7-Nitro-1-(trifluoromethyl)-9H-quinoline
  • 7-Nitro-1-(trifluoromethyl)-9H-xanthene

Uniqueness

7-Nitro-1-(trifluoromethyl)-9H-carbazole is unique due to the combination of the carbazole core with both nitro and trifluoromethyl substituents. This combination imparts distinct electronic properties, making it valuable in applications requiring specific electronic characteristics. Compared to similar compounds, it offers a balance of stability, reactivity, and bioactivity, making it a versatile compound in various research fields.

Properties

CAS No.

872604-17-6

Molecular Formula

C13H7F3N2O2

Molecular Weight

280.20 g/mol

IUPAC Name

7-nitro-1-(trifluoromethyl)-9H-carbazole

InChI

InChI=1S/C13H7F3N2O2/c14-13(15,16)10-3-1-2-9-8-5-4-7(18(19)20)6-11(8)17-12(9)10/h1-6,17H

InChI Key

DUUJKGIWNIYLIR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)C(F)(F)F)NC3=C2C=CC(=C3)[N+](=O)[O-]

Origin of Product

United States

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